tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate
Description
tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate: is a synthetic organic compound often used in medicinal chemistry and pharmaceutical research. It features a tert-butyl carbamate group, which is commonly used as a protecting group for amines in organic synthesis. The compound’s structure includes a pyridine ring substituted with methoxy groups, enhancing its chemical stability and reactivity.
Properties
IUPAC Name |
tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-16(2,3)24-15(21)18-9-6-7-12(20)19-13-11(22-4)8-10-17-14(13)23-5/h8,10H,6-7,9H2,1-5H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERMJAOZTGQDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1=C(C=CN=C1OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2,4-dimethoxypyridine, is synthesized through the methylation of pyridine derivatives.
Amination: The pyridine derivative undergoes amination to introduce the amino group at the 3-position.
Coupling Reaction: The amino-pyridine is then coupled with a butyl carbamate derivative under conditions that facilitate the formation of the carbamate linkage. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Protection: The tert-butyl group is introduced to protect the amino group, ensuring the stability of the compound during subsequent reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scale, yield, and cost-efficiency. This often involves:
Batch or Continuous Flow Processes: To maximize efficiency and control over reaction conditions.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyridine ring.
Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace methoxy groups.
Major Products:
Oxidation: Formation of pyridine derivatives with hydroxyl or carbonyl groups.
Reduction: Conversion of the carbamate to an amine.
Substitution: Formation of new pyridine derivatives with varied functional groups.
Scientific Research Applications
Chemistry:
Protecting Group: The tert-butyl carbamate group is widely used to protect amines during multi-step organic syntheses.
Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Biological Studies: It is employed in studies investigating the interactions of pyridine derivatives with biological macromolecules.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to:
Bind to Active Sites: The pyridine ring can interact with active sites of enzymes, potentially inhibiting their activity.
Modulate Pathways: By binding to receptors or enzymes, it can modulate biochemical pathways involved in inflammation, neurotransmission, or other physiological processes.
Comparison with Similar Compounds
- tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- tert-butyl N-(2,4-dimethoxyphenyl)carbamate
Comparison:
- Chemical Structure: While similar in having tert-butyl carbamate groups, the position and nature of substituents on the aromatic ring differ, affecting their reactivity and biological activity.
- Reactivity: The presence of different substituents (e.g., methoxy vs. amino groups) influences the types of reactions they undergo and their stability.
- Applications: Each compound may have unique applications based on its specific chemical properties and biological activities.
This detailed overview provides a comprehensive understanding of tert-butyl N-[4-[(2,4-dimethoxypyridin-3-yl)amino]-4-oxobutyl]carbamate, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
